4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline, with the Chemical Abstracts Service (CAS) number 959795-70-1, is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound is classified as an aniline derivative, characterized by the presence of piperazine and piperidine moieties. Its molecular formula is , with a molecular weight of approximately 274.4 g/mol.
The compound is primarily synthesized as an intermediate in the production of various pharmaceutical agents, particularly those targeting neurological and oncological conditions. It falls under the category of piperazine derivatives, which are known for their diverse biological activities, including antipsychotic and antihypertensive effects.
The synthesis of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline can be achieved through several methods:
The molecular structure of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline consists of a central aniline group connected to a piperidine ring that is further substituted with a piperazine moiety. The structural representation can be summarized as follows:
The compound features multiple nitrogen atoms, contributing to its basicity and potential interactions with biological targets.
The primary chemical reaction involving 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline is its formation via hydrogenation from nitro precursors. This process can be detailed as follows:
The mechanism of action for compounds like 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline often involves modulation of neurotransmitter systems due to their structural similarity to known neuroactive agents. The specific interactions may include:
The physical properties of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline include:
Chemical properties include:
These properties are critical for understanding its behavior in biological systems and its applicability in drug formulation.
The primary applications of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline lie within the pharmaceutical industry:
This compound exemplifies the complexity and versatility inherent in modern medicinal chemistry, highlighting the ongoing exploration of piperazine derivatives for therapeutic innovation.
The synthesis of 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline relies on sequential heterocyclic coupling reactions. A predominant strategy involves a two-step nucleophilic aromatic substitution (SNAr)-reduction sequence:
Table 1: Representative Synthetic Routes and Yields
Starting Materials | Key Steps | Reduction Method | Overall Yield |
---|---|---|---|
5-Fluoro-2-nitroanisole, piperidone | SNAr, then N-methylpiperazine coupling | Pd/C, H₂ (1 atm) | 99% [6] |
Same | Leuckart-Wallach reductive amination | HCO₂H, then Pd/C | ~60% [3] |
Limitations include side reactions during reductive amination (e.g., over-alkylation) and the thermal instability of nitro intermediates.
Palladium catalysis dominates C-N bond formation in this scaffold. Key advances include:
Table 2: Ligand Selection Guide for N-Alkylation
Amine Type | Recommended Ligand/Pre-catalyst | Base | Performance Notes |
---|---|---|---|
Aliphatic secondary | tBuBrettPhos-Pd-G3 | NaO^tBu | >90% yield, minimal diarylation |
Sterically hindered | RuPhos-Pd-G2 | Cs₂CO₃ | Tolerates α-branching |
N-Heterocycles | XPhos | K₃PO₄ | Avoids competitive heterocycle Pd-binding |
Copper alternatives offer cost-effective options for less demanding substrates but require higher temperatures and exhibit narrower scope [8].
Solvent choice critically influences catalytic activity and selectivity:
Kinetic studies reveal:
The target compound’s polarity similarity to byproducts (e.g., bis-alkylated amines) complicates isolation. Conventional methods face limitations:
CO₂-switchable purification provides a sustainable alternative:
Table 3: Solubility Parameters for CO₂-Mediated Separation
Compound | δ (MPa^1/2) | log P | CO₂ Response | Separation Efficiency |
---|---|---|---|---|
Target aniline | 22.1 | 2.8 | None | Remains in organic phase |
N-Methylpiperazine | 21.0 | -0.3 | Forms carbamate | Extracts into water |
1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | 23.5 | 1.2 | None | Remains in organic phase |
This method achieves >95% recovery of both product and auxiliary amines, minimizing VOC use [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1